

Application Notes: Patch-Clamp Analysis of Reconstituted F-ATP Synthase c-Subunit Channels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Activated C Subunit*

Cat. No.: *B12408141*

[Get Quote](#)

Introduction

The c-subunit of the F1Fo ATP synthase, a protein crucial for cellular energy production, has been identified as a key component of the mitochondrial permeability transition pore (mPTP).^{[1][2]} Under cellular stress conditions, such as high matrix Ca²⁺ and oxidative stress, the c-subunit ring can form a voltage-sensitive, high-conductance ion channel.^{[3][4]} The persistent opening of this channel leads to the loss of the inner mitochondrial membrane potential, metabolic dysfunction, and ultimately, cell death.^{[3][5]} Studying the electrophysiological properties of the c-subunit channel is therefore critical for understanding its role in both physiology and pathology, and for the development of novel therapeutics targeting cell death pathways.

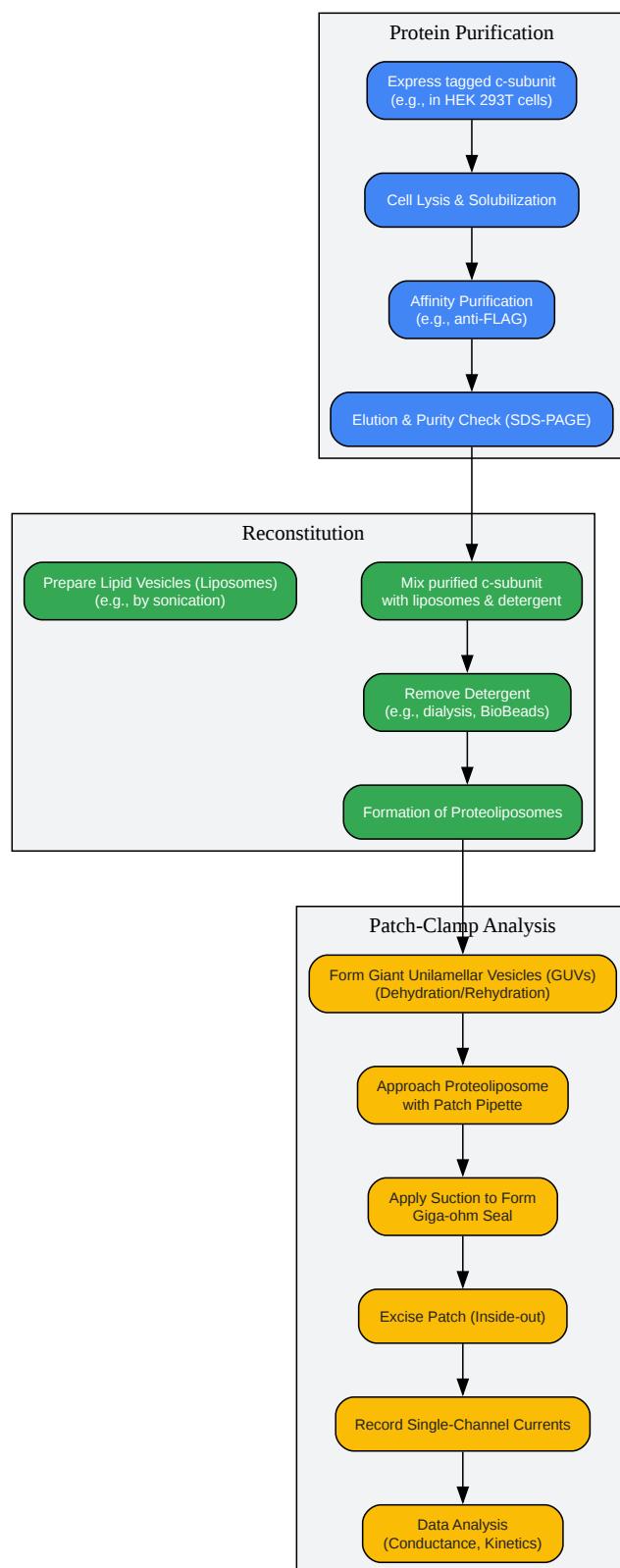
Reconstituting the purified c-subunit into an artificial lipid bilayer (proteoliposomes) allows for its detailed functional characterization in a controlled, isolated environment using the patch-clamp technique.^{[6][7]} This powerful methodology enables researchers to investigate the channel's single-channel conductance, ion selectivity, gating kinetics, and modulation by various factors, free from the complexity of its native mitochondrial membrane environment.^{[3][7][8]} These application notes provide a summary of the key electrophysiological data and detailed protocols for the purification, reconstitution, and patch-clamp analysis of the c-subunit channel.

Quantitative Data Summary

The electrophysiological characteristics of the reconstituted c-subunit channel have been documented in several studies. The data reveal a large, multi-conductance channel with distinct properties.

Table 1: Electrophysiological Properties of the Reconstituted c-Subunit Channel

Parameter	Reported Value(s)	Source(s)
Peak Conductance	~1.1 nS to 2.0 nS	[3][9]
Subconductance States	70-100 pS, 300 pS, 600 pS, 700 pS	[3][4][9]
Voltage Dependence	Voltage-gated; shows negative rectification	[3][9]
Channel Activity	Forms a multi-conductance channel with prominent subconductance states	[3][4][9]


Table 2: Modulation of Reconstituted c-Subunit Channel Activity

Modulator	Effect on Channel	Mechanism/Context	Source(s)
High Matrix Ca ²⁺	Promotes channel opening	Induces conformational changes in the c-subunit ring, unhooking it from inhibitory F1 subunits. [3]	[3]
Recombinant F1 β-subunit	Attenuates conductance (promotes closure)	Binds directly to the c-subunit to inhibit pore activity.[3]	[3]
Cyclosporine A (CsA)	Inhibits channel opening	A known mPTP inhibitor; its effect suggests the reconstituted channel recapitulates native mPTP properties.[3][9]	[3][9]
Adenine Nucleotides (e.g., ATP)	Inhibit channel activity	A known inhibitor of the mPTP.[3][10]	[3][10]
Specific Mutagenesis (M4 Mutant)	Increases single-channel conductance	Loosens the c-subunit ring structure, suggesting the pore is formed by the central lumen of the ring.[3]	[3]

Experimental Protocols & Visualizations

Overall Experimental Workflow

The process of analyzing reconstituted c-subunit channels involves protein purification, incorporation into artificial membranes, and subsequent electrophysiological recording.

[Click to download full resolution via product page](#)

Caption: Workflow for patch-clamp analysis of reconstituted c-subunit channels.

Protocol 1: Purification of c-Subunit

This protocol is adapted from methodologies used for purifying tagged membrane proteins.[\[3\]](#)

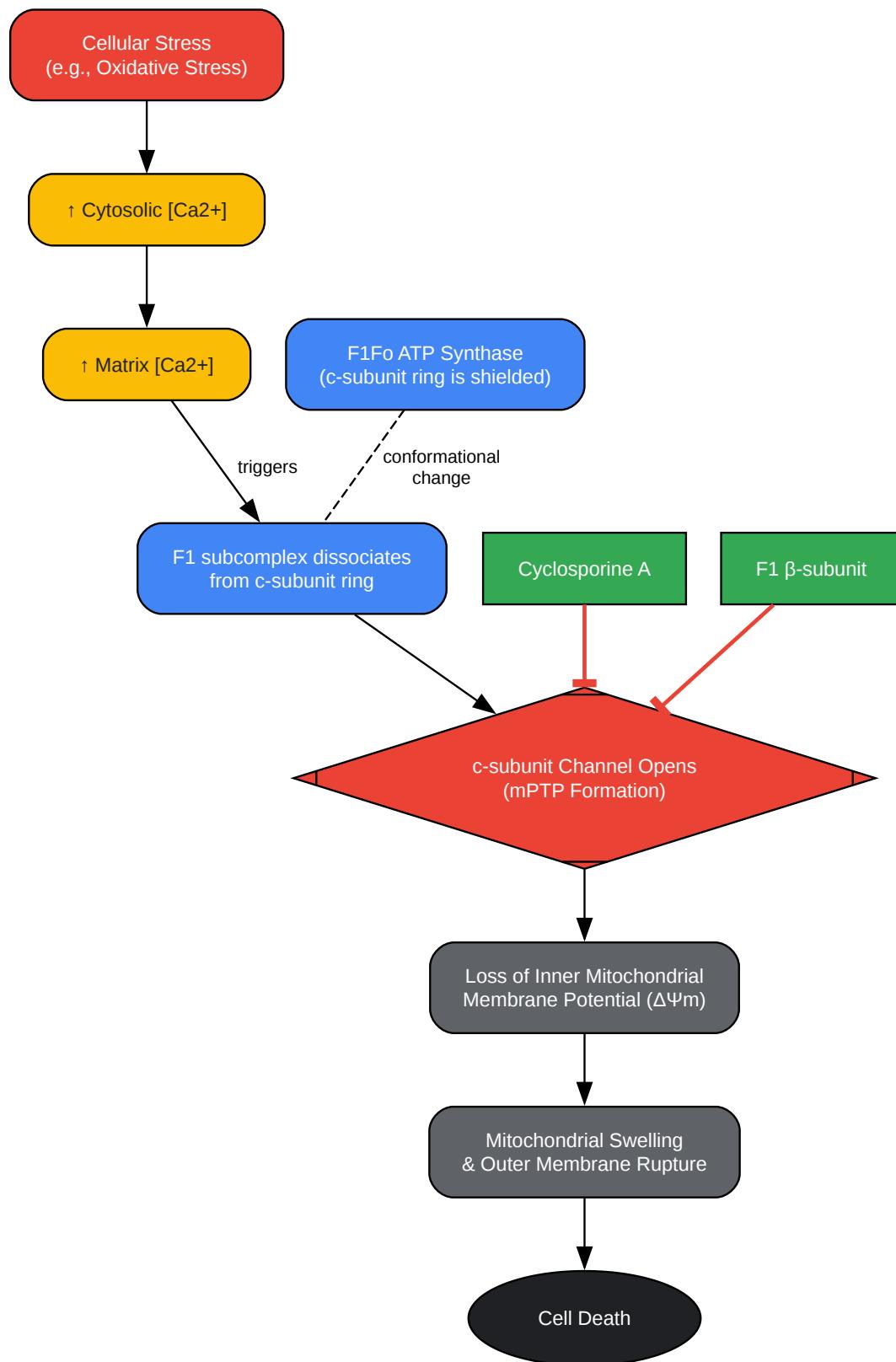
- Expression: Transfect a suitable cell line (e.g., HEK 293T) with a vector encoding the c-subunit with an affinity tag (e.g., myc/FLAG tag). Culture cells to allow for protein expression.
- Harvesting and Lysis:
 - Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
 - Resuspend the cell pellet in a lysis buffer containing a mild non-ionic detergent (e.g., 1% DDM or Triton X-100), protease inhibitors, and a suitable salt concentration (e.g., 150 mM NaCl).
 - Incubate on ice with gentle agitation to solubilize membrane proteins.
 - Centrifuge at high speed (e.g., 100,000 x g) to pellet insoluble debris.
- Affinity Chromatography:
 - Incubate the supernatant (cleared lysate) with affinity beads (e.g., anti-FLAG M2 affinity gel) overnight at 4°C.
 - Wash the beads extensively with a wash buffer (lysis buffer with a lower detergent concentration, e.g., 0.1% DDM) to remove non-specifically bound proteins.
- Elution:
 - Elute the tagged c-subunit from the beads using a competitive agent (e.g., 3x FLAG peptide).
 - Collect elution fractions and analyze by SDS-PAGE and immunoblotting to confirm the purity and identity of the c-subunit.[\[3\]](#) The purified protein should be kept in a buffer containing a low concentration of detergent to maintain its solubility and native conformation.

Protocol 2: Reconstitution of c-Subunit into Liposomes

This protocol employs the detergent removal method to form proteoliposomes.[\[6\]](#)

- Liposome Preparation:
 - Prepare a lipid mixture (e.g., a 3:1 ratio of PC:PE in chloroform) in a glass tube.
 - Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the tube.
 - Further dry the film under vacuum for at least 1 hour to remove residual solvent.
 - Hydrate the lipid film with a suitable buffer (e.g., 150 mM KCl, 10 mM HEPES, pH 7.2) to form multilamellar vesicles (MLVs).
 - Sonicate the MLV suspension or extrude it through a polycarbonate membrane to create small unilamellar vesicles (SUVs).
- Reconstitution:
 - Solubilize the prepared SUVs with a detergent (e.g., Triton X-100).
 - Add the purified c-subunit protein to the solubilized lipids at a desired protein-to-lipid ratio.
 - Incubate the mixture to allow the protein to incorporate into the lipid-detergent micelles.
- Detergent Removal:
 - Slowly remove the detergent from the mixture. This can be achieved by dialysis against a detergent-free buffer or by adding adsorbent beads (e.g., Bio-Beads SM-2).[\[6\]](#)
 - As the detergent is removed, the lipid-protein-detergent micelles will spontaneously form proteoliposomes, with the c-subunit incorporated into the lipid bilayer.
- Proteoliposome Harvesting:
 - Centrifuge the suspension at high speed to pellet the proteoliposomes.
 - Resuspend the proteoliposomes in the desired recording buffer.

Protocol 3: Patch-Clamp Recording from Proteoliposomes


This protocol uses the excised patch technique on giant liposomes formed by dehydration and rehydration.[7][11]

- Formation of Giant Liposomes:
 - Place a small volume of the proteoliposome suspension on a glass coverslip and partially dehydrate it in a desiccator.
 - Carefully rehydrate the lipid film with the desired recording solution. This process promotes the formation of large, giant unilamellar vesicles (GUVs) suitable for patch-clamping.[7][11]
- Patch-Clamp Setup:
 - Transfer the coverslip with GUVs to the recording chamber on the stage of an inverted microscope.
 - Fill a borosilicate glass micropipette (2-5 MΩ resistance) with the appropriate internal solution and mount it on the headstage of the patch-clamp amplifier.[12]
- Seal Formation and Excision:
 - Using a micromanipulator, gently press the pipette tip against the surface of a GUV.
 - Apply slight negative pressure to the pipette to form a high-resistance (>1 GΩ) seal between the glass and the lipid membrane.[13]
 - Once a stable giga-ohm seal is formed, pull the pipette away from the liposome to excise an "inside-out" patch of membrane containing the reconstituted c-subunit channel.[14]
- Data Acquisition:
 - Apply a series of voltage steps or ramps to the patch and record the resulting single-channel currents using an amplifier and data acquisition software.

- The bath solution corresponds to the "intramitochondrial" side of the channel, allowing for the perfusion of modulators like Ca²⁺, ATP, or the F1 β-subunit.[3]
- Data Analysis:
 - Analyze the recorded currents to determine single-channel conductance (from the current-voltage relationship), open probability, and mean open/closed times.

Signaling Pathway: c-Subunit Channel in Mitochondrial Permeability Transition

The c-subunit channel is a central player in the Ca²⁺-induced mitochondrial permeability transition, a key event in some forms of programmed cell death.

[Click to download full resolution via product page](#)

Caption: Role of the c-subunit channel in Ca²⁺-mediated mitochondrial permeability transition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the c subunit of the FO ATP synthase in mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cell death disguised: The mitochondrial permeability transition pore as the c-subunit of the F1FO ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial ATP synthase c-subunit leak channel triggers cell death upon loss of its F1 subcomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vetmeduni.ac.at [vetmeduni.ac.at]
- 11. Single channel recordings of reconstituted ion channel proteins: an improved technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Patch-Clamp Analysis of Reconstituted F-ATP Synthase c-Subunit Channels]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12408141#patch-clamp-analysis-of-reconstituted-c-subunit-channels>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com